N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine

Lipophilicity LogP Drug-likeness

N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1550908-50-3; MF C₁₂H₁₆FNO; MW 209.26 g·mol⁻¹) is a secondary aryl amine comprising a 2-methyl-substituted tetrahydrofuran (oxolane) ring linked directly to a 4-fluoro-2-methylphenyl aniline fragment. The compound is commercially supplied as a research-chemical building block at 95% purity (Leyan, catalog and bears computed physicochemical descriptors including LogP 2.72, topological polar surface area (TPSA) 21.26 Ų, two hydrogen-bond acceptors, one hydrogen-bond donor, and two rotatable bonds.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Cat. No. B13282992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCC1C(CCO1)NC2=C(C=C(C=C2)F)C
InChIInChI=1S/C12H16FNO/c1-8-7-10(13)3-4-11(8)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3
InChIKeyMGQLYNDGAWBSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine – Procurement-Grade Physicochemical Profile and Scaffold Identity


N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1550908-50-3; MF C₁₂H₁₆FNO; MW 209.26 g·mol⁻¹) is a secondary aryl amine comprising a 2-methyl-substituted tetrahydrofuran (oxolane) ring linked directly to a 4-fluoro-2-methylphenyl aniline fragment . The compound is commercially supplied as a research-chemical building block at 95% purity (Leyan, catalog 2087061) and bears computed physicochemical descriptors including LogP 2.72, topological polar surface area (TPSA) 21.26 Ų, two hydrogen-bond acceptors, one hydrogen-bond donor, and two rotatable bonds . This scaffold sits at the intersection of fluorinated aromatic amine and saturated O-heterocycle chemical space, two domains independently validated in medicinal chemistry for modulating lipophilicity, basicity, and metabolic stability [1].

Why N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine Cannot Be Interchanged with In-Class Analogs


Despite sharing the 2-methyloxolan-3-amine core, substitution-pattern variations among close analogs produce measurable and functionally meaningful divergences in lipophilicity (ΔLogP up to 0.68 units), hydrogen-bond acceptor count (2 vs. 3), and topological polar surface area (TPSA range 21.3–35 Ų) [1][2]. In drug-discovery contexts, a LogP shift of ~0.7 units is sufficient to alter permeability class and oral absorption prediction [3]. Furthermore, the specific 4-fluoro-2-methylphenyl regioisomer embeds a substitution pattern found in clinically validated pharmacophores (e.g., the NK1/NK3 antagonist elinzanetant), whereas the meta-fluoro isomer or the 4-chloro congener presents distinct electronic and steric profiles that can redirect structure–activity relationships entirely [4]. Generic interchange therefore risks confounding SAR interpretation, falsifying ADME predictions, and invalidating patent composition-of-matter strategies.

Quantitative Differentiation Evidence for N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine Relative to Closest Analogs


Lipophilicity (LogP) Differentiation Versus 4-Chloro, Meta-Fluoro, and Benzylic Analogs

The target compound exhibits a computed LogP of 2.72 , which is 0.18 log units lower than the meta-fluoro regioisomer N-(3-fluoro-5-methylphenyl)-2-methyloxolan-3-amine (XLogP3-AA 2.9) [1], 0.68 log units lower than the 4-chloro congener N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (XLogP3-AA 3.4) [2], and 0.43 log units higher than the benzylic-amine analog 3-[(4-fluoro-2-methylphenyl)methyl]-2-methyloxolan-3-amine (LogP 2.29) [3]. The within-class LogP range of 1.11 units (2.29–3.40) illustrates that even modest structural changes produce lipophilicity shifts exceeding the 0.5 log-unit threshold considered meaningful for permeability and solubility classification.

Lipophilicity LogP Drug-likeness ADME prediction

Hydrogen-Bond Acceptor Count and TPSA Differentiation from the Meta-Fluoro Regioisomer

The target compound has two hydrogen-bond acceptors (HBA = 2) and a TPSA of 21.26 Ų , whereas the meta-fluoro regioisomer N-(3-fluoro-5-methylphenyl)-2-methyloxolan-3-amine is assigned three HBA (HBA = 3) with a comparable TPSA of 21.3 Ų [1]. The additional HBA in the 3-fluoro-5-methyl isomer arises from the meta-fluoro substituent being computationally recognized as a hydrogen-bond acceptor, a classification that depends on the specific electronic environment of the fluorine atom. This discrepancy has implications for Veber and Lipinski rule-of-five assessments: an HBA count of 3 vs. 2 can alter predicted oral bioavailability classification when HBA approaches the ≤10 threshold in lead optimization.

Hydrogen bonding TPSA Polar surface area Bioavailability prediction

Regiochemical Differentiation: 4-Fluoro-2-methylphenyl Versus 3-Fluoro-5-methylphenyl Substitution

The target compound bears a 4-fluoro-2-methyl substitution pattern on the aniline ring, positioning the fluorine para to the amine attachment and the methyl ortho. The meta-fluoro regioisomer carries fluorine at position 3 and methyl at position 5. This regiochemical difference alters the electronic environment of the aniline nitrogen: the para-fluoro substituent exerts a resonance electron-donating effect (+M) that partially offsets its inductive withdrawal (−I), whereas the meta-fluoro experiences only inductive withdrawal without resonance donation [1]. The ortho-methyl group additionally introduces steric compression that can modulate the dihedral angle between the aryl ring and the amine lone pair, affecting conjugation and, consequently, the amine's nucleophilicity and pKₐ. The 4-fluoro-2-methylphenyl fragment appears as a key pharmacophoric element in the clinically approved NK1/NK3 antagonist elinzanetant (NT-814), whereas the 3-fluoro-5-methylphenyl isomer has no comparable clinical precedent [2].

Regiochemistry Fluorine substitution Electronic effects SAR

Halogen-Dependent Lipophilicity and Metabolic Stability: 4-Fluoro Versus 4-Chloro Congener

Replacement of the 4-fluoro substituent with 4-chloro yields N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine, which has an XLogP3-AA of 3.4 compared to 2.72 for the target (ΔLogP = +0.68) [1]. This lipophilicity increase is consistent with the well-characterized Hansch π constants (π_F = 0.14 vs. π_Cl = 0.71). In the broader literature on fluorinated vs. chlorinated aromatic building blocks, aryl fluorination generally confers superior metabolic stability relative to aryl chlorination due to the greater C–F bond strength (~485 kJ·mol⁻¹ vs. ~339 kJ·mol⁻¹ for C–Cl at the aryl position) and the reduced susceptibility of fluorinated rings to CYP450-mediated oxidative metabolism [2]. Additionally, fluorine's strong electronegativity creates a polarized C–F bond that can participate in orthogonal multipolar interactions with protein backbone amides, a feature less pronounced with chlorine.

Halogen bioisosterism Metabolic stability CYP450 Fluorine vs. chlorine

Scaffold Topology: Direct Aryl-Amine Versus Benzylic-Amine Spacer and Conformational Flexibility

The target compound connects the 4-fluoro-2-methylphenyl ring directly to the 2-methyloxolan-3-amine nitrogen (N-aryl linkage), giving two rotatable bonds . The structurally related analog 3-[(4-fluoro-2-methylphenyl)methyl]-2-methyloxolan-3-amine inserts a methylene spacer between the aromatic ring and the amine (N-benzyl linkage), resulting in three rotatable bonds, an increased TPSA of 35 Ų (vs. 21.26 Ų), and a lower LogP of 2.29 (vs. 2.72) [1]. This topological difference has two measurable consequences: (a) the benzylic amine has greater conformational entropy, which can reduce binding affinity unless compensated by induced-fit interactions; (b) the N-aryl amine of the target is expected to have a lower pKₐ (weaker base) than the N-benzyl analog due to delocalization of the nitrogen lone pair into the aromatic π-system, directly affecting protonation state at physiological pH and thereby solubility and permeability.

Conformational flexibility Rotatable bonds Amine basicity Scaffold topology

Contextual Pharmacophoric Validation: The 4-Fluoro-2-methylphenyl Fragment in Clinically Advanced Therapeutics

The 4-fluoro-2-methylphenyl fragment embedded in the target compound is identical to the aryl ring system present in elinzanetant (NT-814, brand name Lynkuet), an FDA-approved dual neurokinin-1 and neurokinin-3 receptor antagonist for vasomotor symptoms of menopause [1][2]. In elinzanetant, this fragment is attached via a pyridine linker rather than a 2-methyloxolan-3-amine, but the electronic and steric properties of the 4-fluoro-2-methylphenyl moiety—specifically the para-fluoro resonance donation and ortho-methyl steric modulation—are conserved. The patent literature establishing this fragment as a key intermediate (WO2021094247A1) demonstrates that the 4-fluoro-2-methylphenyl substitution pattern has passed rigorous medicinal chemistry optimization filters including potency, selectivity, metabolic stability, and safety [1]. This provides translational precedent that the fragment itself is compatible with drug-like property space, distinguishing the target from analogs bearing substitution patterns with no comparable clinical validation.

Pharmacophore Fragment-based drug design Clinical precedent Elinzanetant

Optimal Procurement and Application Scenarios for N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Lead Discovery Requiring a Fluorinated, Low-LogP Aryl-Amine Scaffold

When a medicinal chemistry program requires a fluorinated aryl-amine building block with LogP < 3.0 and minimal rotatable bonds to reduce entropic penalty upon protein binding, the target compound (LogP 2.72, RotB 2, TPSA 21.26 Ų) is quantitatively preferable to the 4-chloro analog (LogP 3.4) and the benzylic-amine analog (LogP 2.29 but RotB 3, TPSA 35 Ų). The lower TPSA relative to the benzylic analog predicts superior passive permeability, while the lack of the additional H-bond acceptor present in the 3-fluoro-5-methyl isomer (HBA 3 vs. 2) simplifies multiparameter optimization tracking in fragment-growing campaigns [1].

Scaffold-Hopping from Clinically Validated 4-Fluoro-2-methylphenyl Pharmacophores

For teams pursuing bioisosteric replacement or scaffold-hopping from the elinzanetant chemotype, the target compound provides the identical 4-fluoro-2-methylphenyl fragment with a saturated O-heterocycle (2-methyloxolan-3-amine) linker that differs topologically from the pyridine-based linker in the clinical candidate. This enables exploration of novel linker geometries while preserving the electronic and steric signature of the clinically validated aryl fragment, as established by patent WO2021094247A1 . The 3-fluoro-5-methylphenyl and 4-chloro-2-methylphenyl analogs lack this translational rationale.

Kinase or GPCR Focused Library Design Prioritizing Metabolic Stability Over Potency

In parallel library synthesis where the 4-fluoro vs. 4-chloro decision affects the entire compound collection's developability profile, the target's C–F bond strength (~485 kJ·mol⁻¹) and reduced LogP (Δ = −0.68 vs. 4-Cl) predict lower CYP450-mediated oxidative metabolism and reduced nonspecific binding relative to the 4-chloro series . This is consistent with the extensive medicinal chemistry literature establishing aryl fluorination as a metabolic stability-enhancing strategy [1]. Procurement of the fluoro building block upfront avoids downstream attrition from metabolic labilization of the chloro series.

Stereochemical Probe Synthesis Leveraging the Chiral 2-Methyloxolan-3-amine Core

The 2-methyloxolan-3-amine scaffold contains two stereogenic centers (C2 and C3 of the oxolane ring), offering four possible stereoisomers. The target compound, supplied as a racemic mixture at 95% purity (Leyan catalog 2087061) , provides a starting point for chiral resolution or stereoselective synthesis to generate enantiopure probes. The combination of the chiral tetrahydrofuran core with the 4-fluoro-2-methylphenyl fragment creates a stereochemically dense chemotype distinct from achiral or less-substituted analogs such as N-(4-fluorophenyl)-2-methyloxolan-3-amine (lacking the ortho-methyl, CAS 1556499-09-2, MW 195.23) [1], enabling stereochemistry–activity relationship studies not possible with simpler congeners.

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